pKa Modulation via 3-Fluoro Substitution Relative to Non-Fluorinated Oxetane Analogs
The 3-fluoro substituent in [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine lowers the predicted pKa of the benzylic amine to 8.95±0.10, compared to 8.98±0.10 for the non-fluorinated analog [3-(oxetan-3-yloxy)phenyl]methanamine (CAS 1416323-28-8) . This pKa reduction of approximately 0.03 units, while modest, aligns with broader observations that fluorination of oxetane-containing scaffolds can decrease pKa by up to three units depending on structural context [1].
| Evidence Dimension | pKa (predicted, most basic) |
|---|---|
| Target Compound Data | 8.95±0.10 |
| Comparator Or Baseline | 3-(Oxetan-3-yloxy)phenylmethanamine: 8.98±0.10 |
| Quantified Difference | ΔpKa = -0.03 |
| Conditions | Predicted using ACD/Labs Percepta at 25°C |
Why This Matters
pKa influences the ionization state at physiological pH, directly affecting membrane permeability and oral bioavailability; the fluorine-induced pKa shift, though small, provides a measurable tuning knob unavailable in non-fluorinated analogs.
- [1] Fine-tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Documents Delivered, 2025. View Source
